Phenylsulfinyl)(phenylsulfonyl)methane
CAS No.: 54384-18-8
Cat. No.: VC18420943
Molecular Formula: C13H12O3S2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54384-18-8 |
---|---|
Molecular Formula | C13H12O3S2 |
Molecular Weight | 280.4 g/mol |
IUPAC Name | benzenesulfonylmethylsulfinylbenzene |
Standard InChI | InChI=1S/C13H12O3S2/c14-17(12-7-3-1-4-8-12)11-18(15,16)13-9-5-2-6-10-13/h1-10H,11H2 |
Standard InChI Key | KISTYUIEVUSGOU-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)S(=O)CS(=O)(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Nomenclature
Structural and Molecular Characteristics
The molecular formula of (phenylsulfinyl)(phenylsulfonyl)methane is C₁₃H₁₂O₃S₂, with a molecular weight of 280.36 g/mol . The structure consists of a methane core bonded to two aromatic sulfur groups: one in the sulfinyl (oxidized to +4 oxidation state) and the other in the sulfonyl (oxidized to +6 oxidation state) configuration. This dual functionality creates a polar yet sterically hindered molecule, as evidenced by its polar surface area (PSA) of 78.8 Ų .
Table 1: Key Molecular Descriptors
Property | Value | Source(s) |
---|---|---|
Molecular Formula | C₁₃H₁₂O₃S₂ | |
Molecular Weight | 280.36 g/mol | |
CAS Registry Number | 54384-18-8 | |
Synonyms | Benzene, [[(phenylsulfinyl)methyl]sulfonyl]- |
Physicochemical Properties
Thermal and Physical Constants
The compound exhibits a density of 1.423 g/cm³ and a boiling point of 529.3°C at 760 mmHg, reflecting its high thermal stability . The flash point of 273.9°C classifies it as combustible under extreme conditions . Its logarithmic octanol-water partition coefficient (LogP) of 4.17 suggests moderate hydrophobicity, aligning with its potential for lipid membrane permeability .
Table 2: Thermodynamic and Physical Properties
Solubility and Stability
While explicit solubility data are scarce, the polar surface area and sulfonyl/sulfinyl groups imply solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Analogous sulfones, such as bis(phenylsulfonyl)methane (CAS 3406-02-8), exhibit solubility in methanol , suggesting similar behavior for this compound.
Applications and Reactivity
Comparative Analysis with Bis(phenylsulfonyl)methane
Replacing one sulfonyl group with a sulfinyl group reduces molecular symmetry and alters electronic properties. Compared to bis(phenylsulfonyl)methane (C₁₃H₁₂O₄S₂, MW 296.36) , the sulfinyl variant has a lower molecular weight (-16 g/mol) and reduced oxidation state, which may enhance nucleophilicity at the methane carbon.
Table 3: Structural Comparison with Bis(phenylsulfonyl)methane
Property | (Phenylsulfinyl)(phenylsulfonyl)methane | Bis(phenylsulfonyl)methane |
---|---|---|
Molecular Formula | C₁₃H₁₂O₃S₂ | C₁₃H₁₂O₄S₂ |
Molecular Weight | 280.36 g/mol | 296.36 g/mol |
Melting Point | Not reported | 119–121°C |
Research Gaps and Future Directions
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Synthetic Optimization: Developing scalable, high-yield routes for (phenylsulfinyl)(phenylsulfonyl)methane remains a priority.
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Reactivity Studies: Systematic investigations into its behavior in nucleophilic substitutions or cycloadditions could unlock novel applications.
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Toxicological Profiling: Comprehensive studies on ecotoxicology and human health impacts are warranted.
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